3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide is a complex organic compound that integrates a benzodiazepine structure with a benzimidazole moiety. This compound falls under the category of pharmaceutical intermediates and is of significant interest in medicinal chemistry due to its potential therapeutic applications.
This compound can be classified as:
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and reaction time to optimize yield and purity. Techniques like chromatography are employed for purification purposes.
The molecular formula of the compound is with a molecular weight of 405.4 g/mol. The structure can be represented by the following InChI key: WOXRFRDKCRSJNU-UHFFFAOYSA-N.
Property | Value |
---|---|
Molecular Formula | C22H23N5O3 |
Molecular Weight | 405.4 g/mol |
IUPAC Name | 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]propanamide |
InChI | InChI=1S/C22H23N5O3/c1... |
InChI Key | WOXRFRDKCRSJNU-UHFFFAOYSA-N |
The compound can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development and synthesis.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors:
This dual action could contribute to its potential therapeutic effects in treating anxiety or other disorders.
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
These properties are essential for its handling and application in scientific research .
The primary applications of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide include:
Given its unique structure combining both benzodiazepine and benzimidazole components, it may offer novel therapeutic avenues in drug discovery .
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 403640-27-7